Ethyl carbazate
Overview
Description
Ethyl carbamate (EC), also known as urethane, is a compound that has raised health concerns due to its presence in foods and beverages. It is the ethyl ester of carbamic acid and is found at varying levels, from nanograms per liter to milligrams per liter, in many fermented foods and alcoholic drinks. EC is known to be genotoxic and carcinogenic in several species, including mice, rats, hamsters, and monkeys. The World Health Organization's International Agency for Research on Cancer (IARC) classified it as a group 2A carcinogen, meaning it is "probably carcinogenic to humans"[“][“].
Synthesis Analysis
Ethyl carbamate can be synthesized through several chemical mechanisms. One pathway involves the reaction of urea with proteins like citrulline during fermentation, while another pathway includes the conversion of cyanide and hydrocyanic acid into ethyl carbamate precursors such as cyanate. Additionally, ethyl carbamate can be formed through ethanolysis of urea in a homogeneous liquid phase or through more complex photochemical oxidation of cyanide ions or heterogeneous gas/solid catalytic reactions[“].
Molecular Structure Analysis
The molecular structure of ethyl carbamate derivatives has been studied and supported by crystallographic data. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed through crystallography after being synthesized under ultrasound irradiation, which significantly reduced reaction times[“]. Similarly, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR and NMR and further analyzed by X-ray diffraction and DFT quantum chemical methods[“].
Chemical Reactions Analysis
Ethyl carbamate undergoes various chemical reactions. For example, the title compound in paper[“] was prepared by reacting ethyl carbazate with 1-(2-hydroxyphenyl)ethanone, resulting in a structure where molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers, and an intramolecular O—H⋯N interaction. The kinetics and mechanisms of the elimination of ethyl and tert-butyl esters of carbazic acid in the gas phase have also been studied, revealing that the reactions are homogeneous, unimolecular, and follow a first-order rate law[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carbamate have been investigated, particularly its heat capacity and thermodynamic properties. The low-temperature heat capacities of ethyl carbazate were precisely determined using an adiabatic calorimeter, and the substance was observed to melt at 318.92 K. The molar enthalpy and entropy of melting, as well as the chemical purity, were also determined[“]. Analytical methods for determining EC in various food matrices have been developed and validated, indicating that EC can be accurately measured in a range of foods[“].
Case Studies and Mitigation Strategies
Several case studies have focused on the presence of EC in foods and beverages and the development of strategies to mitigate its levels. For example, progress has been made in preventing the accumulation of EC in alcoholic beverages by incorporating physical, chemical, enzymatic, and metabolic engineering technologies[“]. Natural products have been suggested to provide protection against EC-induced toxicity by modulating oxidative stress[“]. These studies highlight the importance of ongoing research to understand and reduce the risks associated with EC consumption.
Scientific research applications
Carcinogenicity Assessment
Ethyl carbazate, identified as a contaminant in fermented foods and beverages, has been assessed for carcinogenicity. In a significant review, it was reassessed along with alcoholic beverages at the International Agency for Research on Cancer (IARC), highlighting its relevance in public health concerns related to cancer (Baan et al., 2007).
Chemical Synthesis and Reactions
Research has explored the conversion of ethyl carbazate into various chemical compounds. One study detailed the transformation of ethyl carbazate into trifluoromethylated 1,2,4-triazole derivatives, underscoring its utility in chemical synthesis (Wang et al., 2000). Another study focused on the synthesis of Schiff and Mannich Bases from isatin derivatives using ethyl carbazate, indicating its role in creating novel chemical structures (Bekircan & Bektaş, 2008).
Thermodynamic Properties
The thermodynamic properties of ethyl carbazate were precisely determined in a study, highlighting its phase transition and melting point, which is crucial for understanding its behavior under different temperature conditions (Di et al., 2001).
Kinetics and Mechanisms
A study investigated the gas-phase elimination kinetics of ethyl carbazate, providing insights into its reactivity and stability under varying temperature and pressure conditions. This research is important for applications that require an understanding of ethyl carbazate's behavior in gaseous environments (Rotinov et al., 2005).
Spectroscopic Analysis
Ethyl carbazate has also been studied for its spectroscopic properties. In one research, its interaction with different compounds was analyzed using spectroscopic techniques, contributing to a deeper understanding of its chemical characteristics (İşler et al., 2021).
Detection in Alcoholic Beverages
A study utilized surface-enhanced Raman scattering for the quantitative detection of ethyl carbazate in alcoholic beverages. This research is significant for food safety and quality control in the beverage industry (Yang et al., 2013).
Health Risks and Mitigation
Ethyl carbazate's presence in foods and beverages, particularly its carcinogenic potential, has been a subject of extensive study. Research has explored its formation mechanisms and proposed mitigation strategies to reduce its levels in consumable products, vital for ensuring consumer safety (Weber & Sharypov, 2009).
properties
IUPAC Name |
ethyl N-aminocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYZMNJHYOXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063308 | |
Record name | 1-(Ethoxycarbonyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl carbazate | |
CAS RN |
4114-31-2 | |
Record name | Ethyl carbazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4114-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxylic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl carbazate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52663 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl carbazate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Ethoxycarbonyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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